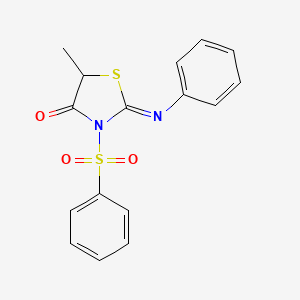

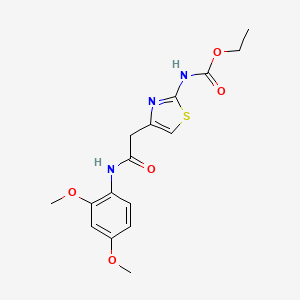

(Z)-5-methyl-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazolidin-4-ones is a versatile and privileged nucleus comprising of a five-membered heterocyclic ring system possessing sulphur heteroatom and a cyclic amide bond . It has been explored for diverse types of biological activities with potential therapeutic applications .

Synthesis Analysis

A series of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds was synthesized via heterocyclizing the corresponding N-aryl-2-chloroacetamides with ammonium thiocyanate . Their chemical structures were elucidated based on an extensive analysis of their spectroscopic data, including infrared, 1H NMR, 13C NMR, and mass analyses .Molecular Structure Analysis

The possible tautomeric forms of synthesized thiazolidine-4-ones were studied. The tautomerization equilibrium parameters, ΔH, ΔG, and Keq were calculated using the DFT/B3LYP methodology, where it has been indicated that the tautomeric form, phenylimino, is more favorable than the phenylamino form .Chemical Reactions Analysis

Novel 2,5-dimethylenethiazolidin-4-one derivatives have been prepared by reaction of malonthioamide derivatives with dimethyl acetylenedicarboxylate . These compounds exist as separate (E,Z)- and (Z,Z)-isomers or as a mixture. The (E,Z)-isomer is formed as the initial product which transforms to the (Z,Z)-isomer under mild conditions .科学的研究の応用

Structural Studies in Solvents

In solvents like DMSO-D6, the compound's structural dynamics are intriguing, with the existence of E and Z conformers of the imino form, highlighting its versatile bonding nature and conformational adaptability (Ramsh et al., 1986).

Synthesis and Chemical Behavior

Reactions with Heterocumulenes

5-Benzylimino-1,2,4-dithiazolidin-3-one, a derivative, reacts with heterocumulenes (like isocyanates and isothiocyanates) to produce heterocycles, showcasing its reactivity and potential in synthesizing diverse chemical entities (L'abbé & Vandendriessche, 1990).

One-Pot Synthesis Techniques

Functionalized derivatives of the compound have been synthesized through one-pot reactions, indicating efficient synthetic routes for producing complex molecules from simpler substances (Yavari et al., 2016).

Derivative Synthesis and Applications

Synthesis of Novel Antimicrobial Agents

Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities, showcasing potential applications in medical and pharmaceutical fields (Menteşe et al., 2009).

Antihyperglycemic Activity

Novel derivatives have shown significant antihyperglycemic activity, indicating the compound's relevance in developing therapeutic agents for managing blood sugar levels (Wrobel et al., 1998).

Thromboxane A2 Receptor Antagonists

Certain thiazolidine derivatives of the compound exhibit potent antagonistic activity against thromboxane A2 receptors, highlighting their potential in cardiovascular disease management (Sato et al., 1994).

将来の方向性

The current comprehensive review focuses on its anti-cancer potential, covering structural diversity and substitution patterns among diverse derivatives containing this nucleus as a core skeleton . This review also gives impetus to the different enzymatic targets, exploited for drug discovery, relative selectivity in cancerous tissue compared to healthy counterpart cells, structure-activity relationship (SAR), and future perspectives for translational research . To generate potential lead candidates with the translational outcome next level studies like pharmacokinetic and metabolic stability are suggested .

特性

IUPAC Name |

3-(benzenesulfonyl)-5-methyl-2-phenylimino-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-12-15(19)18(23(20,21)14-10-6-3-7-11-14)16(22-12)17-13-8-4-2-5-9-13/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVYTMOFCZTFCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=NC2=CC=CC=C2)S1)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B2641460.png)

![2-[(1R,4R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid](/img/structure/B2641463.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide](/img/structure/B2641466.png)

![(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide](/img/structure/B2641469.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2641473.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2641478.png)

![4-methyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2641479.png)

![N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2641482.png)

![N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2641483.png)